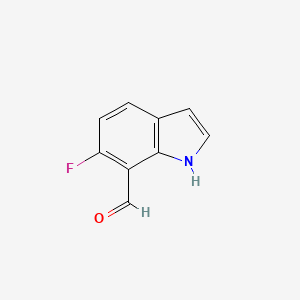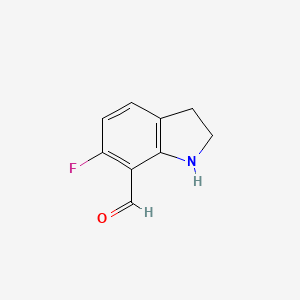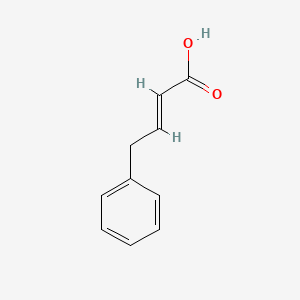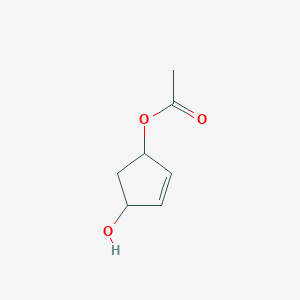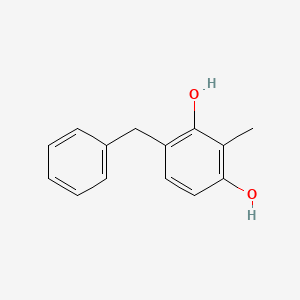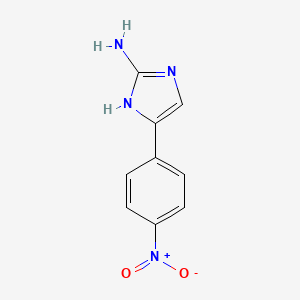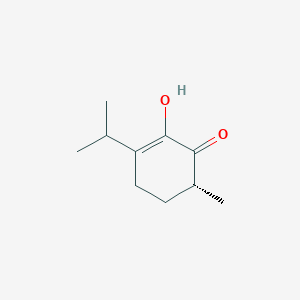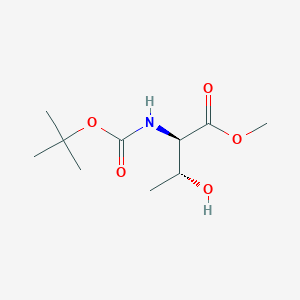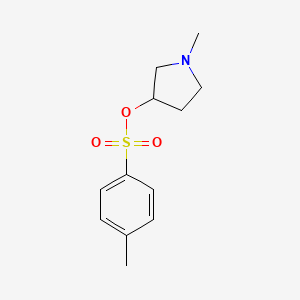
Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester
Vue d'ensemble
Description
Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester is a chemical compound with the molecular formula C12H17NO3S . It has a molecular weight of 255.34 g/mol . The IUPAC name for this compound is (S)-pyrrolidin-3-yl 4-methylbenzenesulfonate hydrochloride .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the compound likely involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.34 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester plays a crucial role in various chemical synthesis processes. For instance, it has been used in the transformation of alkyl esters into substituted furanones and furans. In a study, the methyl and ethyl esters of 4-oxo-3-phenylthioalkanoic acids, when boiled in toluene in the presence of p-toluene sulfonic acid, form substituted 4-phenylthio-2(5H)-furanones (Kulinkovich, Tishchenko, & Romashin, 1988). Additionally, it has been utilized in acid-catalyzed cyclisation methods for pyrrole synthesis, demonstrating its versatility in organic chemistry (Knight & Sharland, 2003).
Catalysis in Esterification
In the field of catalysis, this compound has shown superior performance compared to sulfuric acid in the esterification process. This is evident in the synthesis of isoamyl butyrate, where it achieved a high yield under optimized conditions, highlighting its potential as an effective catalyst in organic synthesis (Yuan, 2003).
Applications in High-Performance Liquid Chromatography
One of the novel applications of this compound is in high-performance liquid chromatography (HPLC) for sensitive determination of free fatty acids. It has been used as a fluorescent labeling reagent for fatty acids, providing high sensitivity and excellent repeatability in HPLC analysis. This application is particularly beneficial in the analysis of complex biological samples (Dong, Liu, & Chen, 2018).
Organic Synthesis and Medicinal Chemistry
In organic synthesis and medicinal chemistry, this compound is involved in the synthesis of various heterocyclic compounds. It plays a role in the reactions of arylaldehydes and N-sulfonated imines with acetylenedicarboxylate, forming compounds that have potential applications in medicinal chemistry and drug design (Li & Shi, 2003).
Propriétés
IUPAC Name |
(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)16-11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLKYCMLUHXGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


